Methyl3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate is an organic compound that features a thiopyran ring, which is a sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the acrylate group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted acrylates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes or receptors, leading to modulation of biological pathways. The acrylate group can undergo Michael addition reactions with nucleophiles, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: Another thiopyran derivative with different functional groups.
2H-Thiopyran, tetrahydro-3-methyl-: A similar compound with a methyl group instead of an amino group
Uniqueness
Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate is unique due to the presence of both the thiopyran ring and the acrylate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H15NO2S |
---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
methyl (E)-3-(thian-3-ylamino)prop-2-enoate |
InChI |
InChI=1S/C9H15NO2S/c1-12-9(11)4-5-10-8-3-2-6-13-7-8/h4-5,8,10H,2-3,6-7H2,1H3/b5-4+ |
InChI-Schlüssel |
XDSPWGHORDQNKL-SNAWJCMRSA-N |
Isomerische SMILES |
COC(=O)/C=C/NC1CCCSC1 |
Kanonische SMILES |
COC(=O)C=CNC1CCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.